5-(difluoromethoxy)-1H-indole
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Overview
Description
5-(Difluoromethoxy)-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. The presence of the difluoromethoxy group in the indole structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethoxy)-1H-indole typically involves the introduction of the difluoromethoxy group into the indole ring. One common method is the reaction of 5-hydroxyindole with difluoromethyl ether in the presence of a base such as sodium hydride. The reaction proceeds under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts and advanced purification techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as dihydroindoles.
Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized indoles.
Scientific Research Applications
5-(Difluoromethoxy)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(difluoromethoxy)-1H-indole involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1H-indole: Similar in structure but with a methoxy group instead of a difluoromethoxy group.
5-Fluoro-1H-indole: Contains a fluorine atom instead of the difluoromethoxy group.
5-Trifluoromethoxy-1H-indole: Has a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
The presence of the difluoromethoxy group in 5-(difluoromethoxy)-1H-indole imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. These properties can enhance its biological activity and make it a valuable compound for various applications.
Properties
IUPAC Name |
5-(difluoromethoxy)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c10-9(11)13-7-1-2-8-6(5-7)3-4-12-8/h1-5,9,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUHRZGUEDZQMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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